molecular formula C23H25N3O4S2 B1666960 N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide CAS No. 791835-21-7

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide

Cat. No. B1666960
M. Wt: 471.6 g/mol
InChI Key: LCFUJBSKPDPGKO-UHFFFAOYSA-N
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Description

“N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide” is a complex organic compound. It contains several functional groups, including an amide, a sulfonamide, a sulfide, and a methoxy group .

Scientific Research Applications

Application in Molecular Imaging and PET Radioligands

  • Wagner et al. (2007) discussed the synthesis of novel fluorinated Matrix Metalloproteinase Inhibitors (MMPIs) based on structures like N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide. These compounds have been used for positron emission tomography (PET) imaging, targeting MMPs found in pathological processes like cancer and inflammation. They demonstrated that the fluorinated hydroxamic acid derivatives show high MMP inhibition potency and potential as PET radioligands (Wagner et al., 2007).

Cancer Biomarker Studies

  • Zheng et al. (2004) synthesized carbon-11 labeled MMP inhibitors related to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide for evaluation as potential PET cancer biomarkers. These compounds were studied in breast cancer models, but the results suggested they might be unsuitable for cancer imaging using PET (Zheng et al., 2004).

Antimicrobial and Anticancer Activity

  • Sirajuddin et al. (2015) synthesized a compound closely related to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide and found it exhibited significant antimicrobial and anticancer activities. This highlights the potential therapeutic applications of such compounds in treating infectious diseases and cancer (Sirajuddin et al., 2015).

Enzyme Inhibition for Antitumor Applications

  • Congiu et al. (2014) studied a series of sulfonamides, similar to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide, as inhibitors of carbonic anhydrase isoforms. These compounds showed promise as clinical candidates for antitumor and antimetastasis applications, indicating the potential of such molecules in cancer therapy (Congiu et al., 2014).

properties

IUPAC Name

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFUJBSKPDPGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468365
Record name BI-6C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide

CAS RN

791835-21-7
Record name BI-6C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
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N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
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N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
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N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
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N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Reactant of Route 6
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide

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